molecular formula C31H44N6O8S B1676505 Metkephamid acetate CAS No. 66960-35-8

Metkephamid acetate

Cat. No.: B1676505
CAS No.: 66960-35-8
M. Wt: 660.8 g/mol
InChI Key: MCEMSMUXOSFTJG-KBUZRCILSA-N
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Description

Metkephamid acetate is a synthetic opioid pentapeptide and derivative of [Met]enkephalin. It has the amino acid sequence Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH2. This compound acts as a potent agonist of the δ- and μ-opioid receptors with roughly equal affinity and also has high affinity and subtype-selectivity for the κ3-opioid receptor .

Preparation Methods

Metkephamid acetate is synthesized through peptide synthesis techniques. The synthetic route involves the sequential addition of amino acids to form the pentapeptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), depending on the scale and desired purity of the final product .

Chemical Reactions Analysis

Metkephamid acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can reverse the oxidation of the methionine residue.

    Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the phenylalanine and tyrosine residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction.

Scientific Research Applications

Metkephamid acetate has several scientific research applications:

Mechanism of Action

Metkephamid acetate exerts its effects by binding to and activating δ- and μ-opioid receptors. Upon systemic administration, it rapidly penetrates the blood-brain barrier and disperses into the central nervous system. The activation of these receptors leads to the inhibition of neurotransmitter release, resulting in analgesic effects. The compound’s modifications to the N- and C-terminals enhance its stability against proteolytic degradation, allowing for a longer duration of action .

Comparison with Similar Compounds

Metkephamid acetate is unique compared to other similar compounds due to its high stability and potent analgesic effects. Similar compounds include:

This compound’s unique modifications and receptor affinity profile make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

66960-35-8

Molecular Formula

C31H44N6O8S

Molecular Weight

660.8 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C29H40N6O6S.C2H4O2/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3;1-2(3)4/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37);1H3,(H,3,4)/t18-,22+,23+,24+;/m1./s1

InChI Key

MCEMSMUXOSFTJG-KBUZRCILSA-N

SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.CC(=O)O

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Appearance

Solid powder

Key on ui other cas no.

66960-35-8

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YAGFM

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-O-acetyl-Ala-2-N-Me-Met-enkephalinamide
enkephalinamide-Met, O-Ac-Ala(2)-N(2)-Me-
enkephalinamide-Met, O-acetylalanyl(2)-N(2)-methyl-
Lilly 127623
Met-enkephalinamide, O-Ac-Ala(2)-N(2)-Me-
methionine-enkephalinamide, O-Ac-Ala(2)-N(2)-Me-
metkephamid acetate
O-acetyl-2-alanyl-2-N-methyl-methionine enkephalinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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